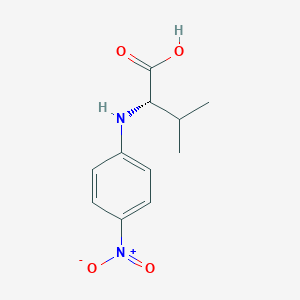

N-(p-nitrophenyl)valine

Description

Properties

CAS No. |

32151-07-8 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(4-nitroanilino)butanoic acid |

InChI |

InChI=1S/C11H14N2O4/c1-7(2)10(11(14)15)12-8-3-5-9(6-4-8)13(16)17/h3-7,10,12H,1-2H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

SNVLRKMZCYYEHD-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-(p-nitrophenyl)valine is in peptide synthesis. It serves as a protecting group for the amino acid valine during the formation of peptides. The nitrophenyl group can be easily removed under mild conditions, allowing for the sequential assembly of peptides without compromising the integrity of the amino acids involved .

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group in multi-peptide synthesis. |

| Enzyme Studies | Acts as a reagent to study enzyme mechanisms and protein interactions. |

| Drug Development | Contributes to the design of pharmaceuticals and drug delivery systems. |

Biological Studies

In biological research, this compound is utilized to explore enzyme mechanisms and protein interactions. Its ability to modify specific amino acid residues allows researchers to investigate protein functionality and dynamics within cellular environments .

Pharmaceutical Applications

The compound has shown promise in drug development, particularly in creating antibody-drug conjugates (ADCs). For instance, studies have indicated that valine-based ADCs using this compound demonstrate effective anti-tumor activity with reduced toxicity compared to traditional ADCs . This highlights its potential in targeted cancer therapies.

Case Study 1: Peptide Synthesis

A study demonstrated that this compound could be effectively used in synthesizing a series of peptides with varying lengths and compositions. The use of this compound allowed for high yields and purity levels, showcasing its efficiency as a protecting group in peptide chemistry .

Case Study 2: Antibody-Drug Conjugate Development

Research on valine-alanine based ADCs revealed that incorporating this compound into the linker system significantly enhanced stability and therapeutic efficacy. The ADCs exhibited potent anti-tumor effects while maintaining low toxicity profiles during preclinical trials .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(p-Nitrophenyl)valine belongs to a broader class of N-substituted valine derivatives. Below is a systematic comparison with key analogs, emphasizing structural, synthetic, and functional differences.

N-Butyryl-L-valine and N-Valeryl-L-valine Ethyl Ester

- Structure : These compounds feature aliphatic acyl groups (butyryl and valeryl) attached to the valine nitrogen, contrasting with the aromatic p-nitrophenyl group.

- Degradation : Unlike this compound, these compounds may undergo ester hydrolysis or β-oxidation, as seen in valsartan-related degradation pathways .

- Biological Activity : Aliphatic substituents generally exhibit lower electronic effects compared to nitro groups, which could reduce catalytic or binding efficiency in enzyme-targeted applications.

N,N-Dimethyl-L-valine

- Structure : Two methyl groups replace the p-nitrophenyl substituent, creating a compact, electron-donating environment.

- Synthesis : Prepared via alkylation or reductive amination, as reported in multiple patents and studies (e.g., WO2010/151852 A2) .

- Physicochemical Properties: The dimethyl group increases hydrophobicity but lacks the strong electron-withdrawing character of the nitro group.

- Applications : Used in peptide synthesis and marine natural products (e.g., apratoxin analogs), where steric hindrance from dimethyl groups modulates conformational flexibility .

p-Nitrophenyl-Containing Analogs (Non-Valine)

- Chain Length Effects: In morpholinoethyl and p-nitrophenylalkyl derivatives, biological activity peaks at specific chain lengths. For example, p-nitrophenyl compounds with 2–3 carbon chains showed comparable activity, while longer chains (e.g., morpholinoethyl) led to reduced potency .

- Reaction Kinetics : p-Nitrophenyl glycosides exhibit faster hydrolysis rates due to the nitro group’s electron-withdrawing effects, which stabilize transition states in enzymatic reactions. Similar principles may apply to this compound in protease or esterase assays .

Data Tables: Key Properties and Trends

Table 1. Structural and Functional Comparison of N-Substituted Valine Derivatives

| Compound | Substituent | Electron Effect | Hydrophobicity | Stability | Biological Activity Trend |

|---|---|---|---|---|---|

| This compound | p-Nitrophenyl (aryl) | Strongly EW | Moderate | Moderate (acid-sensitive) | High enzymatic interaction |

| N-Butyryl-L-valine | Butyryl (aliphatic) | Mildly ED | High | High | Moderate (degradation-prone) |

| N,N-Dimethyl-L-valine | Dimethyl (aliphatic) | ED | Moderate | High | Variable (conformation-dependent) |

Research Implications and Gaps

- Synthetic Challenges : The nitro group in this compound may complicate synthesis due to sensitivity to reduction or nucleophilic substitution, necessitating optimized conditions (e.g., inert atmospheres, mild reagents) .

- Stability Studies : Comparative degradation studies with N-Butyryl and N,N-Dimethyl analogs could clarify the nitro group’s role in oxidative or hydrolytic pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(p-nitrophenyl)valine, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using p-nitrophenyl derivatives and valine precursors. For example, nitrophenyl groups can be introduced through reactions analogous to the synthesis of N-(p-nitrophenyl)-maleimide . Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., aromatic proton signals at δ 7.27–7.23 ppm for nitrophenyl groups) and melting point analysis for purity assessment . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is recommended for quantifying impurities .

Q. Which analytical techniques are optimal for quantifying this compound in biological or enzymatic assays?

- Methodological Answer : Reverse-phase HPLC-MS is highly effective due to its sensitivity in detecting valine derivatives in complex matrices . For enzymatic studies, p-nitrophenyl esters (e.g., p-nitrophenyl decanoate) can serve as chromogenic substrates, where enzymatic cleavage releases p-nitrophenol, measurable via UV absorbance at 405 nm . Calibration curves using standardized solutions of this compound are critical for accurate quantification.

Q. How can researchers ensure the stability of this compound during experimental storage?

- Methodological Answer : Stability testing should include accelerated degradation studies under varying pH, temperature, and light exposure. For example, incubate the compound in buffers (pH 5–12) at 45°C and monitor degradation via HPLC . Store lyophilized samples at -20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can contradictory data on enzymatic activity involving this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., metal ion interference). For instance, Ca²⁺ or Cu²⁺ at 1–5 mM enhances enzyme activity but inhibits it at 25 mM . Validate results by replicating experiments under controlled ion concentrations and using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate with alternative substrates (e.g., non-nitrophenyl analogs) to isolate confounding factors.

Q. What strategies are recommended for tracking this compound in metabolic pathways?

- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ¹³C) of the nitrophenyl or valine moiety allows tracing via scintillation counting or mass spectrometry . In heparan sulfate studies, p-nitrophenyl (pNP) groups have been used to monitor sulfotransferase activity, suggesting similar approaches for tracking valine derivatives in glycosylation pathways .

Q. How should experimental designs be optimized to ensure reproducibility in studies using this compound?

- Methodological Answer : Adhere to NIH preclinical guidelines by documenting all variables (e.g., solvent composition, incubation times) in a checklist . For enzyme kinetics, use standardized substrates (e.g., p-nitrophenyl esters with defined chain lengths) and report Michaelis-Menten constants (Km, Vmax) with error margins . Include positive/negative controls, such as heat-inactivated enzymes, to confirm specificity.

Q. What safety protocols are critical when handling this compound, given structural similarities to toxic nitrophenyl compounds?

- Methodological Answer : While direct toxicity data for this compound is limited, structurally related nitrophenyl derivatives (e.g., 1-(p-nitrophenyl)biguanide hydrochloride) show LD50 values of 165–180 mg/kg in mice via intravenous routes . Implement glove-box use for synthesis, conduct acute toxicity assays in cell lines (e.g., IC50 determination), and follow OSHA guidelines for nitrophenyl compound handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.